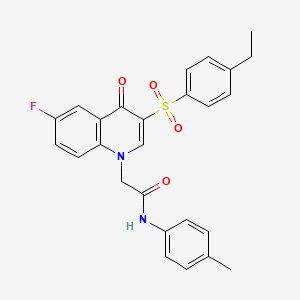

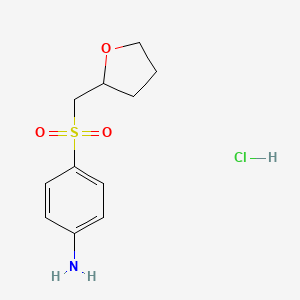

![molecular formula C13H19N3O2 B2695588 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2044838-01-7](/img/structure/B2695588.png)

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” is a derivative of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one . It has been identified as a potent covalent inhibitor against KRAS G12C, a mutated cysteine residue in the RAS protein . RAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alternation in human cancer .

Molecular Structure Analysis

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety, a part of the compound, binds in the switch-II pocket of KRAS G12C as per X-ray complex structural analysis .科学的研究の応用

Bi-Heterocyclic Systems Synthesis

De Crescentini et al. (2016) explored the synthesis of bi-heterocyclic systems using 1,2-diaza-1,3-dienes and propargyl alcohol, leading to the formation of novel alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. This reaction involved a 2,3-Wittig rearrangement and produced bi-heterocyclic systems with potential in various chemical applications (De Crescentini et al., 2016).

Dipeptide Synthons Development

Suter et al. (2000) reported the synthesis of dipeptide synthons, particularly focusing on methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. These synthons showed potential in peptide synthesis, highlighting the versatile applications of spiro-compounds in the development of novel bioactive molecules (Suter et al., 2000).

[2,3]-Wittig-Type Rearrangement Study

Crescentini et al. (2021) conducted a study on the [2,3]-Wittig-Type rearrangement of propargyl/allyl-oxy-pyrazolones, leading to the synthesis of various pyrazolone derivatives. This research underlines the chemical properties and reactivity of spiro-compounds, contributing to the understanding of their behavior in complex organic reactions (Crescentini et al., 2021).

Antimicrobial Agents Synthesis

Al-Ahmadi and El-zohry (1995) explored the synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one, demonstrating significant antimicrobial activities. This application signifies the potential of spiro-compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Spirocyclic Oxetane-Fused Benzimidazole

Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, showcasing the utility of spiro-compounds in creating novel fused ring systems with potential pharmacological applications (Gurry et al., 2015).

Nociceptin Opioid Peptide (NOP) Receptor Radiotracer

Zhang et al. (2014) identified a specific radiotracer for the NOP receptor, highlighting the role of spiro-compounds in the development of diagnostic tools in neuroscience and pharmacology (Zhang et al., 2014).

Spirodiamino Acid Scaffold

Dolle et al. (1999) developed a novel spirodiamino acid scaffold, indicating the applicability of spiro-compounds in combinatorial chemistry and drug discovery (Dolle et al., 1999).

Synthetic Strategies for Spiroaminals

Sinibaldi and Canet (2008) reviewed synthetic strategies for spiroaminals, compounds found in natural and synthetic products with significant biological activities. This research underscores the importance of spiro-compounds in medicinal chemistry (Sinibaldi & Canet, 2008).

作用機序

Target of Action

The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The interaction of the compound with its target could lead to changes in the target’s function, which could result in a therapeutic effect. The exact mode of action would depend on the specific target and the nature of the interaction .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, its solubility, and its stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. These effects could range from changes in cellular signaling to alterations in cellular metabolism .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

1-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-9(2)16-8-10(7-14-16)11-13(12(17)15-11)3-5-18-6-4-13/h7-9,11H,3-6H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMZNOXAKCCQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2695505.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)

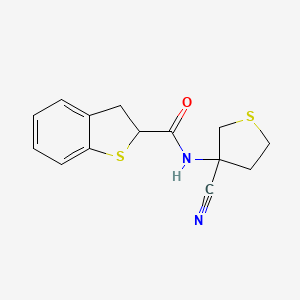

![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)

![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)

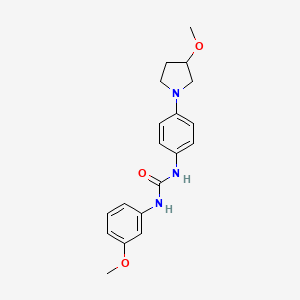

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

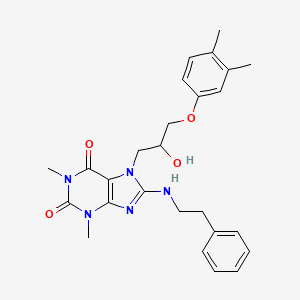

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)